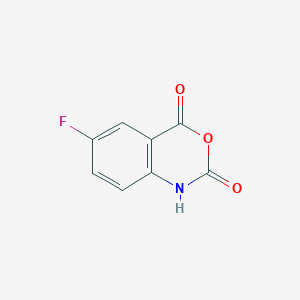
5-Fluoroisatoic anhydride
Cat. No. B128519
Key on ui cas rn:
321-69-7
M. Wt: 181.12 g/mol
InChI Key: UBKGOWGNYKVYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05863944
Procedure details


Acetic anhydride (90.0 mL), 5-fluoroisatin (20.62 g, 0.125 mmol, 1.00 eq), and acetic acid (90 mL) were added to a 250 mL, three neck flask fitted with a magnetic stir bar and a condenser. The flask was placed in a water bath and heated to 85° C. Chromium (VI) oxide (20.36 g, 0.204 mol, 1.63 eq) was added in small portions (0.5 g size) over 40 min to the red solution. The reaction mixture was stirred for an additional 15 min and cooled to 10° C. in an ice bath. The solid that formed was isolated by filtration. Washing with 400 mL of water removed most of the green color. The solid was taken up in 300 mL of 2:1 acetic acid/water, refiltered, and dried overnight in a 50° C. vacuum oven. The 5-fluoroisatoic anhydride was isolated as a bright yellow solid (14.45 g, 64%). ##STR5##





Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])C.[F:8][C:9]1[CH:10]=C2[C:15](=[CH:16][CH:17]=1)[NH:14]C(=O)C2=O>[O-2].[Cr+6].[O-2].[O-2].C(O)(=O)C>[F:8][C:9]1[CH:10]=[C:6]2[C:5]([O:4][C:1](=[O:3])[NH:14][C:15]2=[CH:16][CH:17]=1)=[O:7] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
20.62 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
20.36 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for an additional 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stir bar and a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was placed in a water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C. in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid that formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing with 400 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed most of the green color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a 50° C. vacuum oven
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.45 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
